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molecular formula C11H16N2O2 B8684923 2-(p-Methoxyanilino)-N,N-dimethylacetamide

2-(p-Methoxyanilino)-N,N-dimethylacetamide

Cat. No. B8684923
M. Wt: 208.26 g/mol
InChI Key: LZKUAQQMIKUJCP-UHFFFAOYSA-N
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Patent
US09221756B2

Procedure details

To a stirred suspension of 2-((4-methoxyphenyl)amino)acetic acid (18) (45 g, 0.25 mol) and dimethylamine hydrochloride (40.5 g, 0.5 mol) in acetonitrile (1 L) at 0° C., was added DIPEA (174 ml, 0.99 mol) followed by HATU (99 g, 0.26 mol). The reaction mixture was stirred at RT for 1 h, and then partitioned between EtOAc (1 L) and 5% NaH2PO4 (aq.) (250 mL), the organic layer was washed with sat. NaHCO3 (aq.) (3×300 mL), and 3M HCl (aq.) (4×250 mL). The combined acidic extracts were cooled to 0° C. and solid NaOH was added to pH 14 and the aqueous phase was extracted with EtOAc (3×400 mL), the combined organics were washed with brine (500 mL) dried (MgSO4), filtered and solvents removed in vacuo to give 2-((4-methoxyphenyl)amino)-N,N-dimethylacetamide (19) (37.1 g, 71%) as a brown solid: m/z 209 (M+H)+ (ES+). 1H NMR (400 MHz, DMSO-d6) δ: 6.74-6.70 (m, 2H), 6.65-6.59 (m, 2H), 5.10 (br s, 1H), 3.81 (s, 2H), 3.64 (s, 3H), 3.01 (s, 3H), 2.87 (s, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
174 mL
Type
reactant
Reaction Step Two
Name
Quantity
99 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH2:10][C:11]([OH:13])=O)=[CH:5][CH:4]=1.Cl.[CH3:15][NH:16][CH3:17].CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(#N)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH2:10][C:11]([N:16]([CH3:17])[CH3:15])=[O:13])=[CH:5][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NCC(=O)O
Name
Quantity
40.5 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
174 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
99 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (1 L) and 5% NaH2PO4 (aq.) (250 mL)
WASH
Type
WASH
Details
the organic layer was washed with sat. NaHCO3 (aq.) (3×300 mL), and 3M HCl (aq.) (4×250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The combined acidic extracts were cooled to 0° C.
ADDITION
Type
ADDITION
Details
solid NaOH was added to pH 14
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×400 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NCC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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